1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopropylmethyl group and a carboxylic acid group attached to the pyrazole ring
Mechanism of Action
Target of action
The compound “1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazoles are used in the development of various drugs due to their diverse biological activities .
Mode of action
The mode of action of pyrazoles depends on their specific chemical structure and the functional groups they contain. They can interact with various biological targets such as enzymes, receptors, and ion channels, leading to changes in cellular functions .
Biochemical pathways
Pyrazoles can interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound depend on its chemical structure and physicochemical properties .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethyl hydrazine with an appropriate diketone or ketoester can lead to the formation of the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or catalytic methods, to ensure high yield and purity of the final product. These methods often require optimization of reaction parameters, including temperature, pressure, and the use of suitable catalysts.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Cycloaddition: The compound can undergo cycloaddition reactions to form larger ring systems or fused heterocycles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of new materials, such as polymers and advanced materials with specific properties.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropylmethyl group, which may influence its chemical properties and applications.
1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole: Lacks the carboxylic acid group, which may alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(9(12)13)10-11(6)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKUVPVYLAOHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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